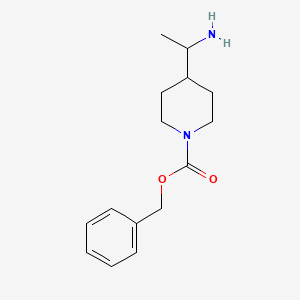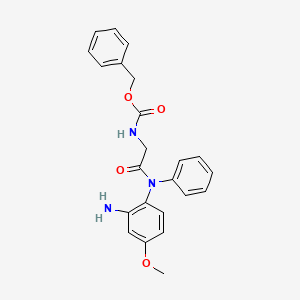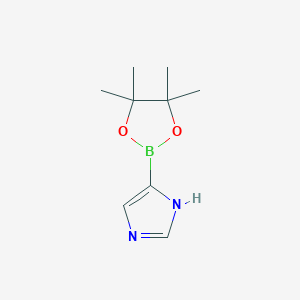
4-(Methoxymethyl)-1-trityl-1H-imidazole
Descripción general
Descripción
4-(Methoxymethyl)-1-trityl-1H-imidazole, also known as 4-Methyl-1-tritylimidazole, is a heterocyclic organic compound that is widely used in organic synthesis and science experiments. It is a versatile reagent that can be used to synthesize a variety of molecules, including those used in pharmaceuticals and other applications. This compound is also known as 4-Methyl-1-tritylimidazole, 4-Methyl-1-trityl-1H-imidazole, and 4-Methyl-1-trityl-1H-imidazole-5-carboxylate.
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)-1-trityl-1H-imidazole has a wide range of scientific research applications. It can be used as a catalyst in organic synthesis for the formation of a variety of compounds, including those used in pharmaceuticals and other applications. It can also be used as a reagent in the synthesis of peptides, nucleosides, and other biomolecules. Additionally, it can be used as a protecting group in peptide synthesis and as a functional group in the synthesis of heterocyclic compounds.
Mecanismo De Acción
4-(Methoxymethyl)-1-trityl-1H-imidazole acts as a catalyst in organic synthesis. It acts as a Lewis acid, which is a type of catalyst that can accelerate a reaction by forming a covalent bond between two reacting molecules. In addition, it can act as a proton donor, which can help to facilitate the formation of a covalent bond between two molecules.
Biochemical and Physiological Effects
4-(Methoxymethyl)-1-trityl-1H-imidazole is not known to have any significant biochemical or physiological effects. It is not metabolized by the body and is not known to have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Methoxymethyl)-1-trityl-1H-imidazole has several advantages for use in lab experiments. It is a versatile reagent that can be used to synthesize a variety of molecules, including those used in pharmaceuticals and other applications. It is also relatively stable and can be stored for long periods of time. However, it is also a relatively expensive reagent and can be difficult to obtain in pure form.
Direcciones Futuras
There are many potential future directions for research involving 4-(Methoxymethyl)-1-trityl-1H-imidazole. These include the development of new synthesis methods, the use of the compound in drug discovery, the use of the compound as a catalyst in organic synthesis, and the use of the compound in the synthesis of peptides, nucleosides, and other biomolecules. Additionally, research could be conducted on the use of the compound as a protecting group in peptide synthesis and as a functional group in the synthesis of heterocyclic compounds. Finally, research could be conducted on the potential biochemical and physiological effects of the compound.
Propiedades
IUPAC Name |
4-(methoxymethyl)-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-27-18-23-17-26(19-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,19H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGYYINHYJPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-1-trityl-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)
![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)




![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)

